

Chemical properties of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Ethoxycarbonyl-3-methoxyphenylboronic acid
Cat. No.:	B1451127

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **4-Ethoxycarbonyl-3-methoxyphenylboronic Acid**

Abstract

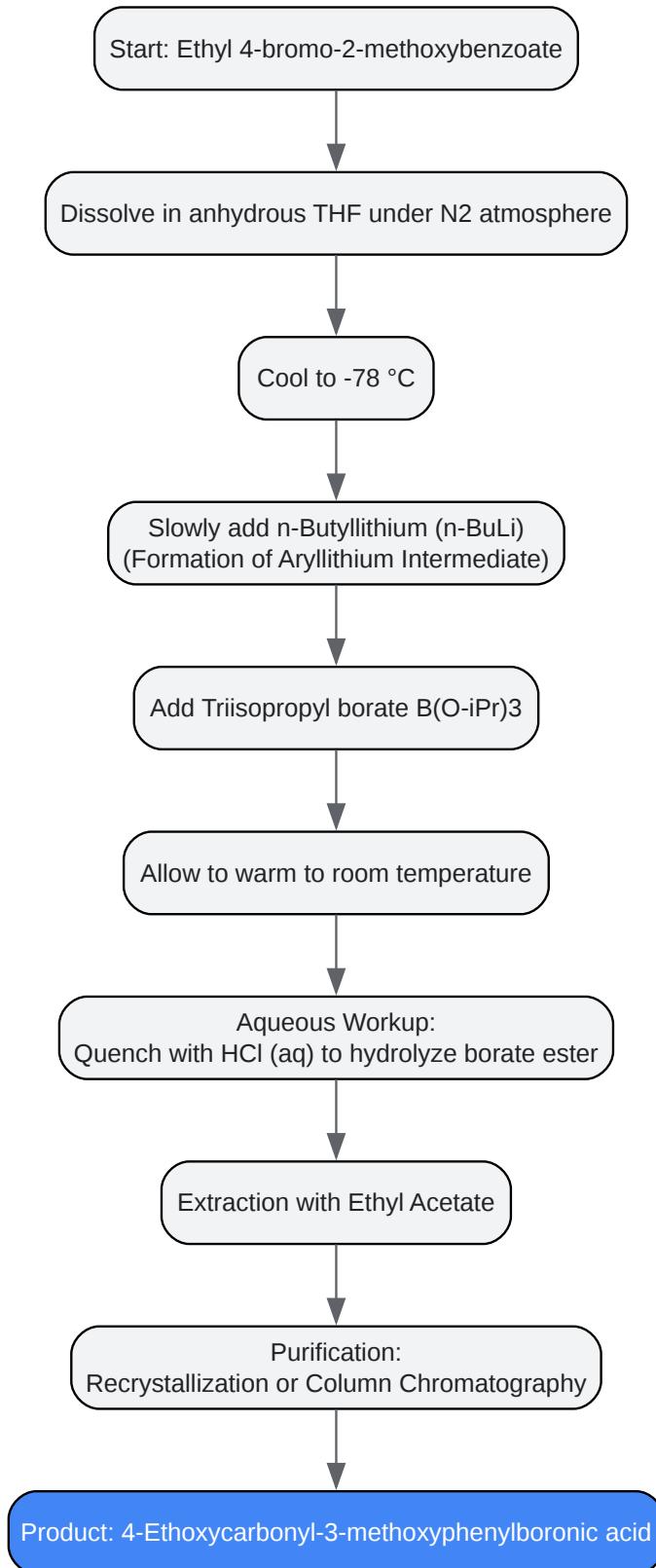
This guide provides a comprehensive technical overview of **4-Ethoxycarbonyl-3-methoxyphenylboronic acid** (CAS No. 911312-76-0), a specialized arylboronic acid of significant interest to researchers in medicinal chemistry and organic synthesis. While direct experimental data for this specific molecule is not extensively published, this document synthesizes available information and leverages well-established chemical principles and data from closely related analogues to present a detailed profile. We will explore its core chemical identity, physicochemical properties, characteristic reactivity—with a focus on its role as a substrate in Suzuki-Miyaura cross-coupling reactions—a proposed synthetic methodology, and essential safety protocols. This guide is intended to serve as an authoritative resource for scientists and drug development professionals, enabling them to effectively evaluate and utilize this versatile chemical building block.

Chemical Identity and Physicochemical Properties

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a disubstituted phenylboronic acid featuring an ethoxycarbonyl group and a methoxy group. These substituents electronically influence the reactivity of the boronic acid moiety, making it a valuable tool for introducing this specific phenyl fragment into more complex molecules. The methoxy group acts as an electron-

donating group, while the ethoxycarbonyl group is electron-withdrawing, creating a unique electronic environment that impacts its coupling efficiency and selectivity.

Structural and Core Data


Property	Value	Source/Method
IUPAC Name	(4-Ethoxycarbonyl-3-methoxyphenyl)boronic acid	-
CAS Number	911312-76-0	[1]
Molecular Formula	C ₁₀ H ₁₃ BO ₅	[1]
Molecular Weight	224.02 g/mol	[1]
Canonical SMILES	CCOC(=O)C1=C(C=C(C=C1)B(OC)OC	[1]
Physical Form	Solid (inferred from analogues)	[2]
Melting Point	Data not available. Analogue: 4-Methoxycarbonylphenylboronic acid melts at 197-200 °C. The ethyl ester may have a slightly lower melting point.	-
Solubility	Expected to be soluble in polar organic solvents like methanol, THF, and DMF.	[2]

Synthesis and Purification: A Proposed Methodology

The synthesis of arylboronic acids is a well-established field. A reliable and commonly employed method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate. The following protocol is a proposed, field-proven pathway for the synthesis of **4-Ethoxycarbonyl-3-methoxyphenylboronic acid**, based on standard procedures for analogous compounds.

The logical precursor for this synthesis is Ethyl 4-bromo-2-methoxybenzoate.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

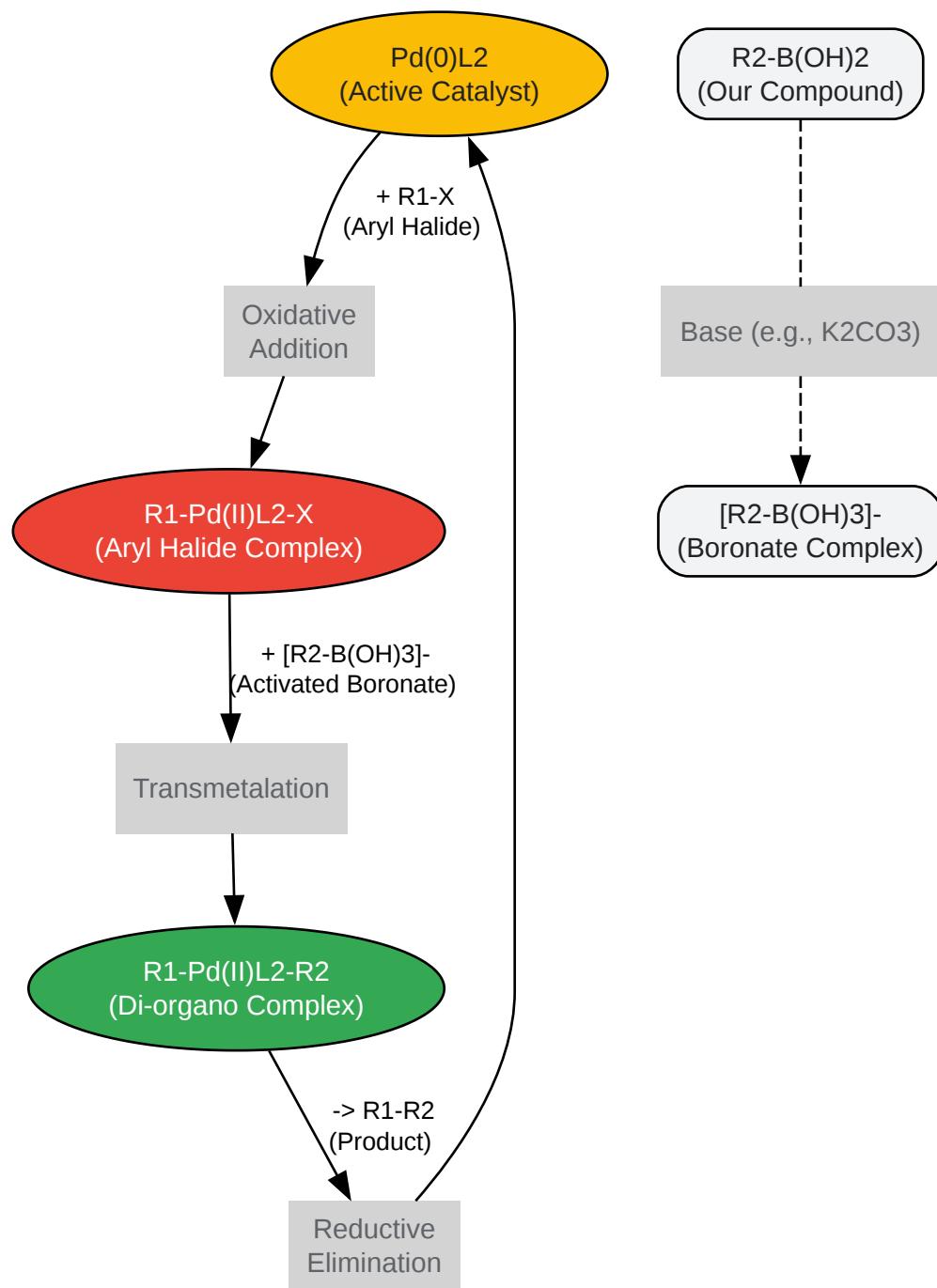
Detailed Experimental Protocol

Materials:

- Ethyl 4-bromo-2-methoxybenzoate
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
- Triisopropyl borate
- Hydrochloric acid (e.g., 2 M aqueous solution)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 4-bromo-2-methoxybenzoate (1.0 eq).
- Dissolution: Add anhydrous THF (approx. 0.2 M concentration) and stir until the starting material is fully dissolved.
- Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78°C for 1 hour. Causality Note: This low-temperature lithium-halogen exchange is crucial to prevent side reactions, such as attack on the ester functionality.


- Borylation: To the aryllithium solution, add trisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
- Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight.
- Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl. Stir vigorously for 1-2 hours until the borate ester is fully hydrolyzed. Self-Validation: The formation of a biphasic mixture with a clear organic layer indicates successful quenching.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/EtOAc) or by silica gel column chromatography to yield the final product.

Reactivity and Key Applications: The Suzuki-Miyaura Coupling

The primary utility of **4-Ethoxycarbonyl-3-methoxyphenylboronic acid** lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.^[3] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are core to many pharmaceutical compounds.^[4]

The Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.^[5]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst inserts into the carbon-halide bond of an aryl or vinyl halide ($\text{R}^1\text{-X}$), forming a $\text{Pd}(\text{II})$ complex.

- Activation & Transmetalation: A base (e.g., K_2CO_3 , Cs_2CO_3) activates the boronic acid ($R^2-B(OH)_2$) to form a more nucleophilic boronate complex.^[3] This complex then transfers its organic group (R^2) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the rate-determining step for many Suzuki couplings.
- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product (R^1-R^2). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.^[5]

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for **4-Ethoxycarbonyl-3-methoxyphenylboronic acid** is not widely available, data from structurally similar arylboronic acids provides a strong basis for safe handling procedures. The general hazard classification is "IRRITANT".^[1]

Analogous Hazard Information (from 4-Methoxycarbonylphenylboronic acid):

- GHS Classification: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[6]
- Signal Word: Warning^[6]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.
- Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Dispose of the waste in accordance with local, state, and federal regulations.

Conclusion

4-Ethoxycarbonyl-3-methoxyphenylboronic acid represents a valuable and highly functionalized building block for modern organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, enabling the precise installation of the ethoxycarbonyl- and methoxy-substituted phenyl moiety. This guide provides a foundational understanding of its properties, a robust and logical synthetic protocol, and the necessary safety precautions for its handling. By leveraging this information, researchers can confidently incorporate this reagent into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451127#chemical-properties-of-4-ethoxycarbonyl-3-methoxyphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com